N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide
Description
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-N-prop-2-enylpent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-7-11-17(19)18(12-5-2)14-15-9-8-10-16(13-15)20-6-3/h1,5,8-10,13H,2,6-7,11-12,14H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQJVVYAJXNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CC=C)C(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide with structurally related compounds, focusing on substituents, synthesis, and biological activity:
Spectroscopic Data Comparisons
- ¹H-NMR : Allyl protons in similar compounds (e.g., δ 5.1–5.8 ppm for CH₂=CH–) and ethoxybenzyl aromatic protons (δ 6.7–7.3 ppm) are consistent across analogs .
- HRMS : Pent-4-ynamides () show [M+H]⁺ peaks matching theoretical values (e.g., 320.0486 observed vs. 320.0409 calculated), confirming structural fidelity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves amidation between a pent-4-ynamide precursor and 3-ethoxybenzylamine derivatives. Key steps include:
- Precursor activation : Use of acyl chlorides or coupling agents (e.g., HATU) for amide bond formation, similar to methods in sulfonamide synthesis .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% purity, as demonstrated in benzenesulfonamide purification workflows .
- Validation : NMR (¹H/¹³C), UV-Vis spectroscopy (λmax ~255 nm), and mass spectrometry for structural confirmation .
Q. How can researchers characterize the stability of this compound under varying conditions?
- Methodological Answer :
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH sensitivity : Test solubility and degradation in buffers (pH 3–10) over 24–72 hours, monitoring via HPLC .
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis, as recommended for structurally similar amides .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for allyl (δ 5.1–5.8 ppm), ethoxy (δ 1.3–1.5 ppm), and ynamide (C≡C stretch at ~2200 cm⁻¹ in IR) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns.
- UV-Vis : Confirm π→π* transitions of the ethoxybenzyl moiety at ~255 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified allyl (e.g., propargyl), ethoxy (e.g., methoxy), or ynamide groups.
- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., GPCR screens) using cancer cell lines (e.g., HeLa, MCF-7) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
Q. What catalytic strategies improve the efficiency of large-scale synthesis?
- Methodological Answer :
- Metathesis : Use Grubbs first-generation catalyst for allyl group functionalization, as shown in cyclization of phosphorylated glycinate derivatives .
- Flow chemistry : Implement continuous reactors to enhance yield and reduce reaction time, adapting methods from sulfonamide production .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize protocols : Control cell passage number, serum concentration, and incubation time.
- Orthogonal assays : Validate results using both fluorescence-based (e.g., Annexin V apoptosis assay) and luminescence-based (e.g., ATP quantification) readouts .
- Batch variability : Re-synthesize compounds and confirm purity via HPLC before retesting .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- ADME profiling : Use rodent models to assess oral bioavailability, half-life, and metabolite identification (LC-MS/MS).
- Toxicity prediction : Apply Protox Online Tool for hepatotoxicity and mutagenicity screening before in vivo trials .
- Dose optimization : Start with 1–10 mg/kg in BALB/c mice, monitoring weight loss and organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
